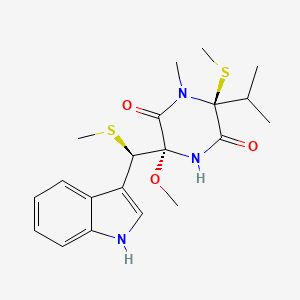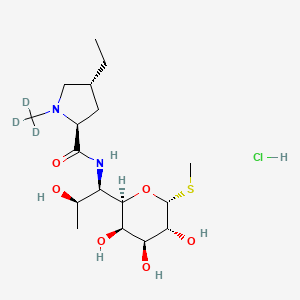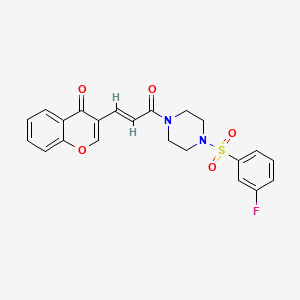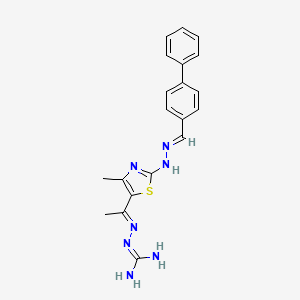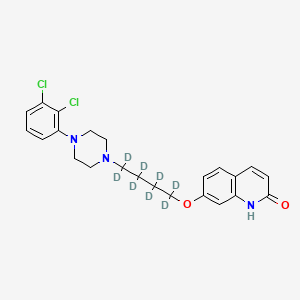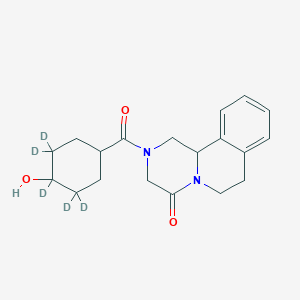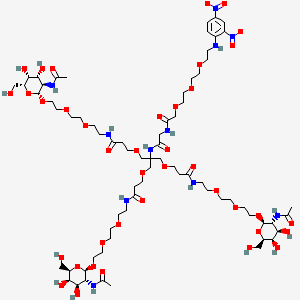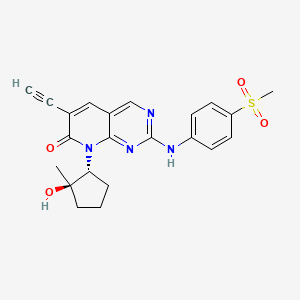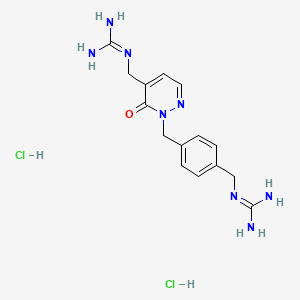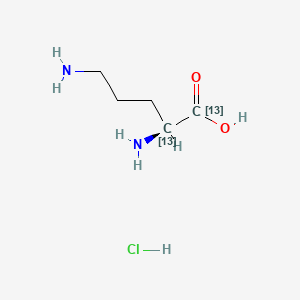
L-Ornithine-1,2-13C2 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ornithine-1,2-13C2 (hydrochloride) is a stable isotope-labeled compound of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is crucial for the disposal of excess nitrogen . The compound is labeled with carbon-13 isotopes at the 1 and 2 positions, making it useful for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine-1,2-13C2 (hydrochloride) typically involves the synthesis of L-Ornithine followed by the introduction of carbon-13 isotopes. One common method involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and stirring while heating. Choline is then added, and the reaction mixture is cooled. Sulfuric acid is used to regulate the pH value, and calcium sulfate is removed by filtration. The solution is vacuum concentrated, and barium hydroxide is added to adjust the pH. After filtering to remove barium sulfate, hydrochloric acid is used to regulate the pH again, followed by vacuum concentration, addition of alcohol, cooling, and filtering .
Industrial Production Methods
Industrial production methods for L-Ornithine-1,2-13C2 (hydrochloride) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
L-Ornithine-1,2-13C2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of L-Ornithine-1,2-13C2 (hydrochloride) can lead to the formation of corresponding oxo compounds, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
L-Ornithine-1,2-13C2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and for quantitation during drug development.
Biology: Plays a role in the urea cycle and is important for nitrogen disposal.
Medicine: Used in studies related to liver function and ammonia metabolism.
Industry: Employed in the production of stable isotope-labeled compounds for various applications.
Wirkmechanismus
L-Ornithine-1,2-13C2 (hydrochloride) exerts its effects by participating in the urea cycle, where it helps in the disposal of excess nitrogen. It acts as a precursor for the synthesis of polyamines such as putrescine and spermine, which are important for cell growth and function . The molecular targets and pathways involved include enzymes in the urea cycle and pathways related to polyamine synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Ornithine hydrochloride: The non-labeled form of the compound.
L-Citrulline: Another amino acid involved in the urea cycle.
L-Arginine: A precursor to L-Ornithine in the urea cycle.
Uniqueness
L-Ornithine-1,2-13C2 (hydrochloride) is unique due to its stable isotope labeling, which makes it particularly useful for tracing metabolic pathways and quantifying biochemical processes. This labeling allows for precise tracking and measurement in various scientific studies, providing insights that are not possible with non-labeled compounds .
Eigenschaften
Molekularformel |
C5H13ClN2O2 |
|---|---|
Molekulargewicht |
170.61 g/mol |
IUPAC-Name |
(2S)-2,5-diamino(1,2-13C2)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i4+1,5+1; |
InChI-Schlüssel |
GGTYBZJRPHEQDG-GSAMYSAMSA-N |
Isomerische SMILES |
C(C[13C@@H]([13C](=O)O)N)CN.Cl |
Kanonische SMILES |
C(CC(C(=O)O)N)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


